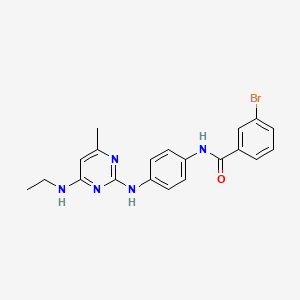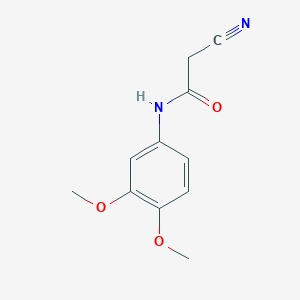![molecular formula C18H15N5O2 B2464903 6-{5-[2-(3,5-diméthyl-1H-pyrazol-1-yl)-2-oxoéthyl]-1,3,4-oxadiazol-2-yl}quinoléine CAS No. 2108819-81-2](/img/structure/B2464903.png)
6-{5-[2-(3,5-diméthyl-1H-pyrazol-1-yl)-2-oxoéthyl]-1,3,4-oxadiazol-2-yl}quinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline is a useful research compound. Its molecular formula is C18H15N5O2 and its molecular weight is 333.351. The purity is usually 95%.
BenchChem offers high-quality 6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antileishmanienne
Les composés portant un groupement pyrazole, comme le 6-{5-[2-(3,5-diméthyl-1H-pyrazol-1-yl)-2-oxoéthyl]-1,3,4-oxadiazol-2-yl}quinoléine, sont connus pour leurs divers effets pharmacologiques, notamment leurs puissantes activités antileishmaniennes . Dans une étude, un composé de structure similaire a montré une activité antipromastigote supérieure, étant 174 et 2,6 fois plus actif que les médicaments standards miltefosine et amphotéricine B deoxycholate .
Activité antipaludique
La même étude a également évalué les activités antipaludiques in vivo des dérivés de pyrazole synthétisés contre des souris infectées par Plasmodium berghei . Les résultats ont révélé que les composés cibles ont induit de meilleurs effets d'inhibition contre Plasmodium berghei .
Études d'amarrage moléculaire
Une étude d'amarrage moléculaire a été menée sur Lm-PTR1, complexé avec la triméthoprime . L'étude a justifié la meilleure activité antileishmanienne d'un composé de structure similaire .
Synthèse et vérification
Les structures de certains pyrazoles couplés à l'hydrazine ont été synthétisées avec succès et leurs structures ont été vérifiées par microanalyse élémentaire, FTIR et des techniques de RMN 1H .
Mécanisme D'action
Target of Action
Compounds with similar structures have been shown to exhibit a broad range of biological activities .
Mode of Action
It’s known that the 3,5-dimethylpyrazole group plays a significant role in the activity of similar compounds
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of pathways, leading to a wide range of biological activities .
Pharmacokinetics
It’s known that similar compounds are highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Compounds with similar structures have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that similar compounds are highly soluble in water and other polar solvents, which could potentially impact their stability and efficacy .
Propriétés
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-11-8-12(2)23(22-11)17(24)10-16-20-21-18(25-16)14-5-6-15-13(9-14)4-3-7-19-15/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLKTKNLPIWHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CC2=NN=C(O2)C3=CC4=C(C=C3)N=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one](/img/structure/B2464820.png)


![2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2464826.png)
![1,2-Dichloro-4-({3-[3-(trifluoromethyl)phenoxy]propyl}sulfanyl)benzene](/img/structure/B2464829.png)



![3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![Methyl N-methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]carbamate](/img/structure/B2464835.png)


![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide](/img/structure/B2464841.png)

